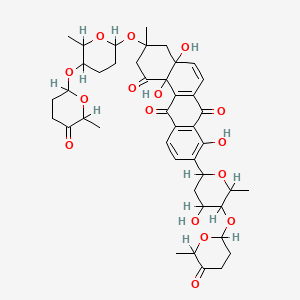

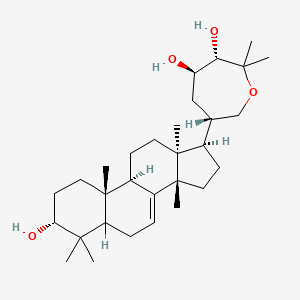

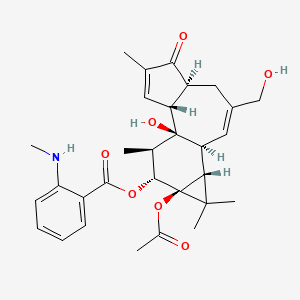

![molecular formula C29H23N7O2S2 B1681519 4-噻唑甲酰胺,N-(6-苯甲酰-1H-苯并咪唑-2-基)-2-(1-噻吩[3,2-d]嘧啶-4-基-4-哌啶基)- CAS No. 913822-46-5](/img/structure/B1681519.png)

4-噻唑甲酰胺,N-(6-苯甲酰-1H-苯并咪唑-2-基)-2-(1-噻吩[3,2-d]嘧啶-4-基-4-哌啶基)-

描述

SC-75741 is an inhibitor of NF-κB (EC50 = 0.1 μM in an NF-κB reporter gene assay). It inhibits replication of human, avian, and swine influenza virus strains in MDCK cells in a concentration-dependent manner. It also reversibly inhibits replication of H5N1 and H7N7 avian influenza virus strains in human A549 cells. In vivo, SC-75741 (15 mg/kg, i.p.) reduces viral mRNA and production of IL-6 and CXCL10/IP-10 in the lungs of H5N1 infected mice. SC-75741 is also protective against H5N1 and H7N7 infection in mice when administered for 7 days prior to or up to 4 days post infection.

SC75741 is a NF-kappaB inhibitor. SC75741 protects mice against highly pathogenic avian influenza A virus. SC75741 significantly protects mice against infection with highly pathogenic avian influenza A viruses of the H5N1 and H7N7 subtypes. SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance.

科学研究应用

Here is a comprehensive analysis of the scientific research applications of SC75741, focusing on six unique applications:

Inflammation-Induced Aggregation Inhibition

SC75741 has been shown to inhibit inflammation-induced aggregation by inhibiting NF-κB, which is a key inflammatory transcription factor. This application is significant in conditions where inflammation leads to harmful protein aggregation .

Autophagy-Lysosomal Pathway Enhancement

As a multi-target inhibitor, SC75741 degrades already aggregated proteins by inhibiting c-Abl mediated autophagy-lysosomal pathway, enhancing autophagy activity in an ATG5-dependent manner .

Osteoarthritis Therapeutic Effects

In osteoarthritis (OA), SC75741 inhibits the inflammatory profile, protects articular chondrocytes from apoptosis, and inhibits miR-21 expression, which results in induced expression of various growth factors and collagen .

Influenza Virus Propagation Blockage

SC75741 blocks influenza virus replication and confers a high barrier for the development of viral resistance, making it a potential antiviral agent .

DNA Binding Impairment of NF-κB Subunit p65

By impairing the DNA binding of NF-κB subunit p65, SC75741 results in reduced expression of cytokines, chemokines, and pro-apoptotic factors, which is crucial for controlling inflammatory responses .

Activation of TFEB Nuclear Translocation

SC75741 activates TFEB nuclear translocation in an mTORC1-independent manner, which is important for cellular homeostasis and the response to stress conditions .

作用机制

Target of Action

SC75741, also known as “4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-” or “SC-75741”, is a multi-target inhibitor . It primarily targets the NF-κB and c-Abl pathways .

- NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

- c-Abl is a protein tyrosine kinase that is involved in cell differentiation, cell division, cell adhesion, and stress response .

Mode of Action

SC75741 acts by inhibiting the DNA binding of the NF-κB subunit p65, which results in reduced expression of cytokines, chemokines, and pro-apoptotic factors . This subsequently leads to the inhibition of caspase activation and blocks caspase-mediated nuclear export of viral ribonucleoproteins . In addition, SC75741 inhibits the c-Abl mediated autophagy-lysosomal pathway .

Biochemical Pathways

SC75741 affects multiple biochemical pathways. It inhibits the NF-κB pathway, which is involved in inflammation and immune responses . It also inhibits the c-Abl mediated autophagy-lysosomal pathway, which is involved in the degradation of cellular components . SC75741 enhances the nuclear translocation of TFEB, a master regulator of lysosomal biogenesis and autophagy, via an mTORC1-independent pathway .

Pharmacokinetics

It is known to be a broad and efficient inhibitor with an ic50 of 200 nm for p65 , suggesting that it has good bioavailability.

Result of Action

SC75741 has been shown to have beneficial effects in various disease models. It efficiently blocks influenza virus propagation and reduces viral replication and H5N1-induced IL-6 and IP-10 expression in the lung of infected mice . In addition, it promotes the clearance of TDP25 aggregates, which are associated with amyotrophic lateral sclerosis (ALS), via the ATG5-dependent autophagy pathway .

Action Environment

It is known that the efficacy of sc75741 can be influenced by the presence of specific cellular components, such as nf-κb and c-abl, and disease conditions such as influenza virus infection and als .

属性

IUPAC Name |

N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23N7O2S2/c37-24(17-4-2-1-3-5-17)19-6-7-20-22(14-19)34-29(33-20)35-27(38)23-15-40-28(32-23)18-8-11-36(12-9-18)26-25-21(10-13-39-25)30-16-31-26/h1-7,10,13-16,18H,8-9,11-12H2,(H2,33,34,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZVBFMXWNWVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=CS2)C(=O)NC3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5)C6=NC=NC7=C6SC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23N7O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

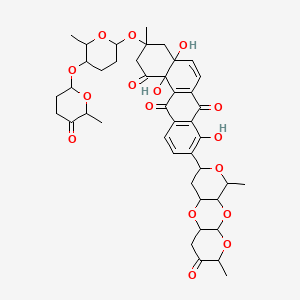

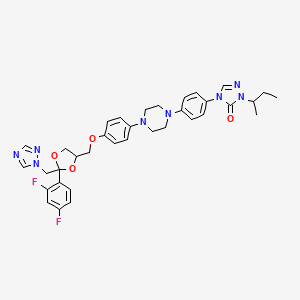

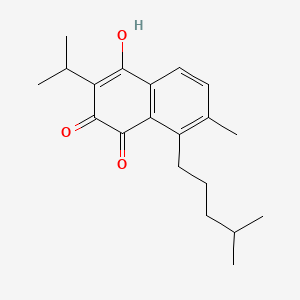

![(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol](/img/structure/B1681436.png)

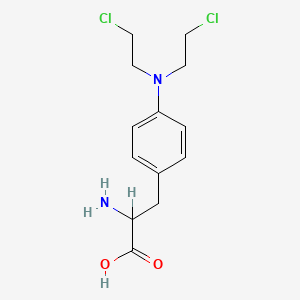

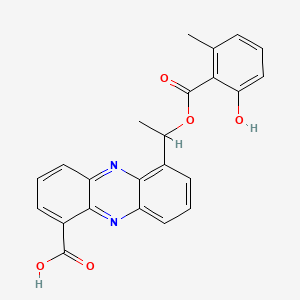

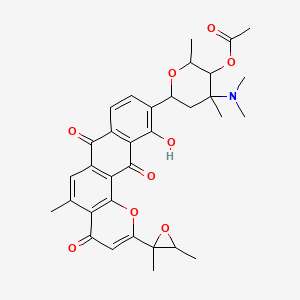

![9-(5,14-Dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1681452.png)